molecular formula C10H9BrO4 B1356946 Methyl 3-acetyl-5-bromo-4-hydroxybenzoate CAS No. 160753-84-4

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

Cat. No. B1356946
M. Wt: 273.08 g/mol
InChI Key: RUCFCAIVBNFCSY-UHFFFAOYSA-N
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Description

“Methyl 3-acetyl-5-bromo-4-hydroxybenzoate” is a chemical compound with the CAS Number: 160753-84-4 . It has a molecular weight of 273.08 . This compound is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .


Synthesis Analysis

In an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), all the three possible dicarbomethoxy-dibenzo-p-dioxins were yielded, which were separated by repeated chromatography over silica gel . Another synthesis method involves the use of n-Butyl vinyl ether and Methyl 3-bromo-4-hydroxybenzoate .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-acetyl-5-bromo-4-hydroxybenzoate . The InChI code is 1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 . The InChI key is RUCFCAIVBNFCSY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as a reactant in the preparation of selective inhibitors . It is also used in the synthesis of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .

Scientific Research Applications

Chemical Properties and Reactions

  • Electrophilic Substitution Reactions : Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid, exhibits interesting behaviors in electrophilic substitution reactions. For instance, formylation and bromination reactions can lead to various substituted products, highlighting its reactivity and potential utility in synthetic chemistry (Clarke, Scrowston, & Sutton, 1973).

  • Preparation of Substituted Derivatives : The compound's ability to undergo substitution reactions is crucial in synthesizing various derivatives. This property is significant for the development of new chemical entities, especially in pharmaceutical and materials science (Cavill, 1945).

Pharmacological and Biological Applications

  • Antimicrobial Activity : Compounds like Methyl 3-acetyl-5-bromo-4-hydroxybenzoate have been investigated for their antimicrobial properties. Such studies are fundamental in drug discovery, particularly in the search for new antibiotics or preservatives (Bhagat, Deshmukh, & Kuberkar, 2012).

  • Neuroprotective Effects : Some derivatives of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate exhibit neuroprotective effects, indicating potential therapeutic applications in neurodegenerative diseases or brain injuries (Cai et al., 2016).

Cosmetic and Food Industry Applications

  • Preservative in Cosmetics and Foods : Derivatives of 4-hydroxybenzoic acid, such as Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, are commonly used as preservatives in the cosmetic and food industries. Their antimicrobial properties help prolong the shelf life of products (Sharfalddin et al., 2020).

  • ens, including derivatives of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, in food products. This analytical approach ensures the safety and compliance of food items with regulatory standards (Cao et al., 2013).

Synthesis and Material Science

  • Synthesis of Complex Molecules : The compound's structure and reactivity make it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and organic materials. This aspect is crucial for advancing synthetic methodologies and discovering new compounds (Baer & Hanna, 1981).

  • Catalysis and Reaction Studies : Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is also used in studies exploring catalytic reactions and reaction mechanisms, which are fundamental in understanding chemical processes and developing new catalysts (Shinohara et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from heat and sources of ignition . Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCFCAIVBNFCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578587
Record name Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

CAS RN

160753-84-4
Record name Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-acetyl-5-bromo-4-hydroxybenzoic acid (240 g, 926 mmol) in MeOH (2 L) was added dropwise sulfurous dichloride (68 mL, 926.5 mmol) under nitrogen and the mixture was heated at 80° C. for 3 h. The reaction mixture was cooled to room temperature concentrated, diluted with DCM. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to afford a crude compound, which was purified on silica, eluting with 70% of DCM in petroleum ether. The solvents were evaporated to dryness to afford methyl 3-acetyl-5-bromo-4-hydroxybenzoate (108 g, 42.7%) as a white powder. Mass Spectrum: m/z [M−H]−=229.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-acetyl-4-hydroxybenzoate (240 g, 1236 mmol) in DCM (2 L) was added pyridine (0.400 L, 4944 mmol) followed by a dropwise addition of dibromine (0.070 L, 1360 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 h then cooled to 5° C. and HCl 4N (0.927 L, 3708 mmol) was added dropwise. The organic phase was separated, dried over MgSO4, filtered and concentrated to afford a brown solid which was stirred in ether/petroleum ether (1:1, 1 L) for 1 hr. The solid was collected by filtration and dried to afford methyl 3-acetyl-5-bromo-4-hydroxybenzoate (270 g, 80%) as a beige powder. Mass Spectrum: m/z [M+H]+=273.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0.07 L
Type
reactant
Reaction Step Two
Name
Quantity
0.927 L
Type
reactant
Reaction Step Three
[Compound]
Name
ether petroleum ether
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
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reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Barlaam, S Cosulich, S Degorce… - Journal of Medicinal …, 2015 - ACS Publications
Several studies have highlighted the dependency of PTEN deficient tumors to PI3Kβ activity and specific inhibition of PI3Kδ has been shown activity against human B-cell cancers. We …
Number of citations: 84 pubs.acs.org
M Zhang, Y Zhang, M Song, X Xue… - Journal of medicinal …, 2018 - ACS Publications
… The solid was collected by filtration and dried to give methyl 3-acetyl-5-bromo-4-hydroxybenzoate (25b) as a brown solid (7.6 g, 90% yield). H NMR (500 MHz, CDCl 3 ) δ 13.42 (s, 1H), …
Number of citations: 46 pubs.acs.org

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